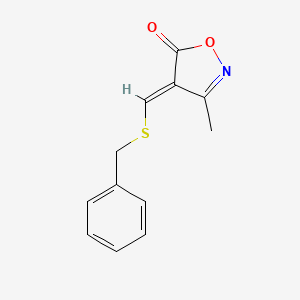

(E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one

Description

Properties

Molecular Formula |

C12H11NO2S |

|---|---|

Molecular Weight |

233.29 g/mol |

IUPAC Name |

(4E)-4-(benzylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |

InChI |

InChI=1S/C12H11NO2S/c1-9-11(12(14)15-13-9)8-16-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3/b11-8+ |

InChI Key |

CKEXXCYNECHEIK-DHZHZOJOSA-N |

Isomeric SMILES |

CC\1=NOC(=O)/C1=C/SCC2=CC=CC=C2 |

Canonical SMILES |

CC1=NOC(=O)C1=CSCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

(E)-4-((Benzylthio)methylene)-3-methylisoxazol-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of benzylthio compounds with isoxazole derivatives. Various methods have been reported for its synthesis, including green chemistry approaches that utilize environmentally friendly solvents and catalysts .

Antibacterial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus, showing promising results .

| Compound | Antibacterial Activity | Tested Strains |

|---|---|---|

| 6a | Effective | E. coli, S. aureus |

| 6b | Moderate | E. coli |

| 6c | High | S. aureus |

Anticancer Activity

In addition to antibacterial effects, this compound has shown potential as an anticancer agent. Research indicates that related isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. For example, certain derivatives demonstrated IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Drug |

|---|---|---|

| A549 | 0.95 | Doxorubicin |

| HeLa | 0.37 | Sorafenib |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, studies suggest that it may induce apoptosis in cancer cells through various pathways including cell cycle arrest and oxidative stress . Additionally, the compound's structure allows for interactions with specific molecular targets involved in bacterial resistance mechanisms.

Case Studies

- Antibacterial Evaluation : A study conducted on a series of benzylthio derivatives showed that modifications in the molecular structure significantly influenced antibacterial efficacy against resistant strains .

- Cytotoxicity Assessment : Research on isoxazole derivatives indicated that specific substitutions on the benzylthio moiety enhanced anticancer activity, with flow cytometry confirming the induction of apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the benzylidene group significantly impacts melting points, solubility, and spectral properties. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., hydroxy, methoxy) increase polarity and melting points .

- Sulfur-containing substituents (e.g., thiophene, benzylthio) may reduce melting points due to weaker intermolecular forces .

- Spectral signatures : The C=O stretch in IR (~1730 cm⁻¹) is consistent across derivatives. Methoxy groups show distinct ¹H NMR signals at δ 3.91–3.92 .

Analgesic and Anti-inflammatory Activity

- THIO (4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methylisoxazol-5(4H)-one): Exhibited the least potency in analgesic assays, highlighting the importance of substituent bulk and electronic effects .

- THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one): Demonstrated superior activity due to its chloro-phenyl and thiazole groups .

Anticancer Activity

- 4j (4-((2-chloro-1H-indol-3-yl)methylene)-3-methylisoxazol-5(4H)-one): IC₅₀ = 37.43 μM (A549 lung cancer cells) .

- 4k (4-((2-hydroxynaphthalen-1-yl)methylene)-3-methylisoxazol-5(4H)-one): IC₅₀ = 59.16 μM .

- Benzylthio derivative : Expected to exhibit moderate activity due to sulfur's electron-donating nature, but less than indole or naphthyl analogs.

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.